Hoveyda-Grubbs Catalyst 1st Generation
Overview
Description
The Hoveyda-Grubbs Catalyst 1st Generation is a well-defined ruthenium-based catalyst used primarily for olefin metathesis reactions. It was developed by Amir H. Hoveyda and Robert H. Grubbs and is known for its stability and efficiency in catalyzing the formation of carbon-carbon double bonds. This catalyst is particularly valued for its ability to tolerate a wide range of functional groups and its air and moisture stability .
Preparation Methods
The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves the reaction of dichloro(tricyclohexylphosphine)ruthenium(II) with 2-isopropoxybenzylidene . The process typically includes the following steps:
Formation of the Ruthenium Complex: The initial step involves the preparation of the ruthenium complex by reacting ruthenium trichloride with tricyclohexylphosphine.
Ligand Exchange: The complex is then treated with 2-isopropoxybenzylidene to form the final catalyst.
Purification: The product is purified through crystallization or other suitable methods to obtain the pure catalyst.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
The Hoveyda-Grubbs Catalyst 1st Generation is primarily used for olefin metathesis reactions, including:
Ring-Closing Metathesis (RCM): This reaction forms cyclic alkenes from dienes.
Cross Metathesis (CM): This reaction involves the exchange of alkylidene groups between different olefins.
Ring-Opening Metathesis Polymerization (ROMP): This reaction opens cyclic olefins to form polymers.
Common reagents used in these reactions include various alkenes and dienes. The major products formed are typically cyclic alkenes, linear alkenes, and polymers .
Scientific Research Applications
The Hoveyda-Grubbs Catalyst 1st Generation has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through olefin metathesis.
Biology: The catalyst is used in the synthesis of biologically active compounds and natural products.
Medicine: It plays a role in the development of pharmaceuticals, including the synthesis of drug molecules.
Industry: The catalyst is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of the Hoveyda-Grubbs Catalyst 1st Generation involves the formation of a metallacyclobutane intermediate. The process can be summarized as follows:
Initiation: The catalyst reacts with an olefin to form a ruthenium-carbene complex.
Propagation: The complex undergoes a series of [2+2] cycloadditions and cycloreversions, forming a metallacyclobutane intermediate.
Termination: The intermediate breaks down to release the product and regenerate the catalyst.
Comparison with Similar Compounds
The Hoveyda-Grubbs Catalyst 1st Generation is often compared with other ruthenium-based catalysts, such as:
Grubbs Catalyst 1st Generation: Similar in structure but less stable and less tolerant of functional groups.
Grubbs Catalyst 2nd Generation: More active and stable but less selective in some reactions.
Hoveyda-Grubbs Catalyst 2nd Generation: More active and stable, with improved selectivity and efficiency
The uniqueness of the this compound lies in its balance of stability, activity, and functional group tolerance, making it a versatile tool in synthetic chemistry.
Properties
IUPAC Name |
dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCJXPECJFQPQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45Cl2OPRu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449053 | |
Record name | Hoveyda-Grubbs Catalyst 1st Generation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203714-71-0 | |
Record name | Hoveyda-Grubbs Catalyst 1st Generation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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